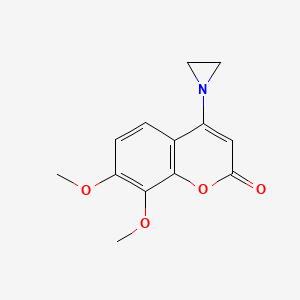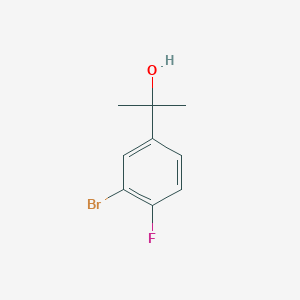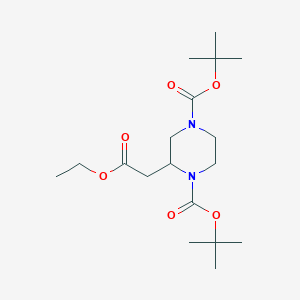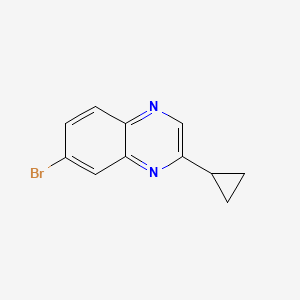
Ethyl 1-hydroxycyclobutane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1-hydroxycyclobutane-1-carboxylate is an organic compound with the molecular formula C7H12O3. It is a colorless liquid that is soluble in water and alcohol. This compound is used as an intermediate in the synthesis of various organic compounds and has applications in the pharmaceutical and chemical industries.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 1-hydroxycyclobutane-1-carboxylate can be synthesized through several methods. One common method involves the reaction of cyclobutanone with ethyl chloroformate in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like tetrahydrofuran (THF) at a temperature of around 0-5°C. The product is then purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and advanced purification techniques such as chromatography can also enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 1-hydroxycyclobutane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclobutanone and ethyl carbonate.
Reduction: Reduction reactions can convert it into cyclobutanol and ethyl alcohol.
Substitution: It can undergo nucleophilic substitution reactions to form different esters and ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and strong bases (e.g., sodium hydride) are used in substitution reactions.
Major Products Formed
Oxidation: Cyclobutanone and ethyl carbonate.
Reduction: Cyclobutanol and ethyl alcohol.
Substitution: Various esters and ethers depending on the substituent used.
Aplicaciones Científicas De Investigación
Ethyl 1-hydroxycyclobutane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, including potential drugs for treating various diseases.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ethyl 1-hydroxycyclobutane-1-carboxylate involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may act as a substrate for enzymes that catalyze esterification or hydrolysis reactions. The compound’s effects are mediated through its ability to form stable intermediates and transition states during these reactions.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 1-hydroxycyclopentane-1-carboxylate: Similar in structure but with a five-membered ring.
Ethyl 1-hydroxycyclohexane-1-carboxylate: Similar in structure but with a six-membered ring.
Methyl 1-hydroxycyclobutane-1-carboxylate: Similar but with a methyl group instead of an ethyl group.
Uniqueness
This compound is unique due to its four-membered cyclobutane ring, which imparts distinct chemical properties such as ring strain and reactivity. This makes it a valuable intermediate in the synthesis of various organic compounds and pharmaceuticals.
Propiedades
Fórmula molecular |
C7H12O3 |
|---|---|
Peso molecular |
144.17 g/mol |
Nombre IUPAC |
ethyl 1-hydroxycyclobutane-1-carboxylate |
InChI |
InChI=1S/C7H12O3/c1-2-10-6(8)7(9)4-3-5-7/h9H,2-5H2,1H3 |
Clave InChI |
UDCZUKYPQKTAGD-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1(CCC1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















